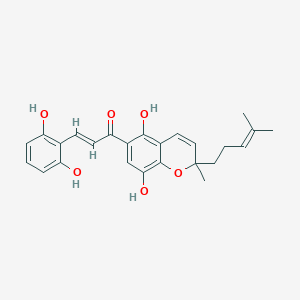
Flemingin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flemingin B is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It is a member of the macrolide family of antibiotics and has been found to possess a wide range of biological activities. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and physiological effects of Flemingin B.
作用机制
The mechanism of action of Flemingin B is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, Flemingin B binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This ultimately leads to the inhibition of bacterial growth and the suppression of tumor cell proliferation.
生化和生理效应
Flemingin B has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using Flemingin B in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new therapies. Additionally, Flemingin B is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of using Flemingin B in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for research involving Flemingin B. One area of interest is the development of new cancer therapies that utilize the anti-tumor properties of this compound. Additionally, there is potential for the development of new anti-inflammatory and anti-viral therapies. Further research is also needed to fully understand the mechanism of action of Flemingin B and its potential applications in the treatment of a range of diseases.
Conclusion
In conclusion, Flemingin B is a natural product that has been found to possess a wide range of biological activities. Its potent anti-tumor activity, anti-inflammatory, anti-viral, and anti-bacterial properties make it an attractive target for scientific research. The complex synthesis process and limited availability of the compound are some of the limitations of using Flemingin B in lab experiments. However, there are several future directions for research involving this compound, including the development of new cancer therapies and anti-inflammatory and anti-viral therapies.
合成方法
The synthesis of Flemingin B is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of Streptomyces sp. fermentation. This process involves the cultivation of bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. Another method involves chemical synthesis, which is a more complicated process but allows for greater control over the final product.
科学研究应用
Flemingin B has been found to possess a wide range of biological activities, making it an attractive target for scientific research. One of the most promising applications of Flemingin B is in the field of cancer research. Studies have shown that Flemingin B has potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess anti-inflammatory, anti-viral, and anti-bacterial properties, which could have implications for the treatment of a range of diseases.
属性
CAS 编号 |
18361-42-7 |
|---|---|
产品名称 |
Flemingin B |
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,6-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)6-5-12-25(3)13-11-17-23(30)18(14-22(29)24(17)31-25)21(28)10-9-16-19(26)7-4-8-20(16)27/h4,6-11,13-14,26-27,29-30H,5,12H2,1-3H3/b10-9+ |
InChI 键 |
RRCBHPASTAOOLL-MDZDMXLPSA-N |
手性 SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC=C3O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
规范 SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



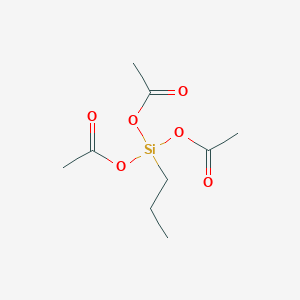
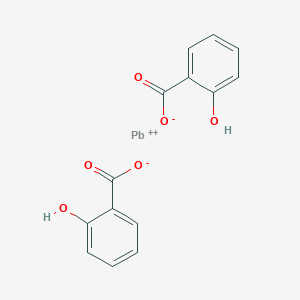
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
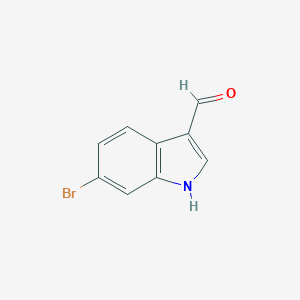
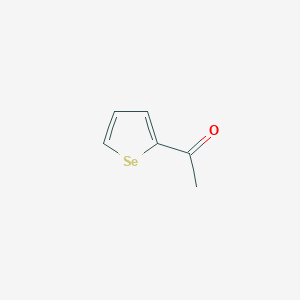

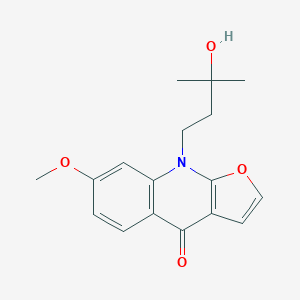
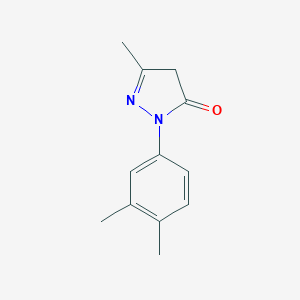
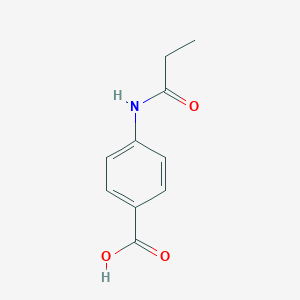
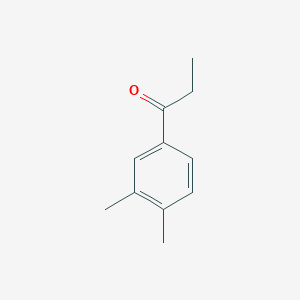
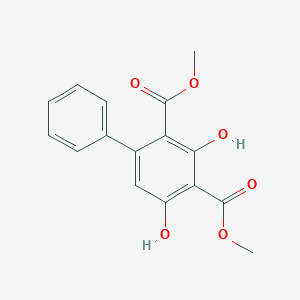
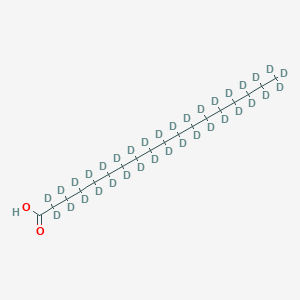
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
